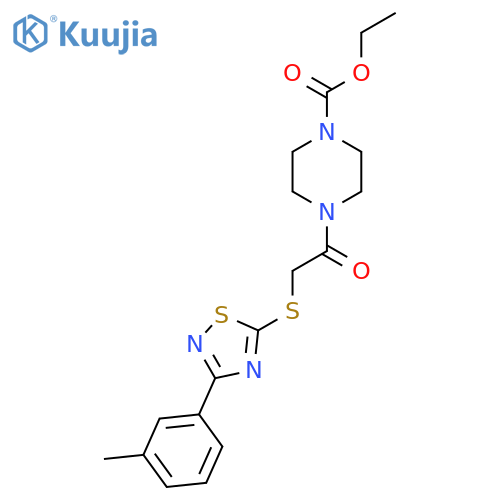Cas no 864917-68-0 (ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate)

864917-68-0 structure
商品名:ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate
ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate
- CHEMBL1589751
- HMS2354H14
- ethyl 4-({[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine-1-carboxylate
- ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate
- AKOS024597700
- ethyl 4-[2-[[3-(m-tolyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate
- F0698-0181
- ethyl 4-[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate
- MLS000094510
- 864917-68-0
- SMR000030066
- ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
-
- インチ: 1S/C18H22N4O3S2/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-26-17-19-16(20-27-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
- InChIKey: FXOCBFZYIVWADU-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(C2C=CC=C(C)C=2)=NS1)CC(N1CCN(C(=O)OCC)CC1)=O
計算された属性
- せいみつぶんしりょう: 406.11333292g/mol
- どういたいしつりょう: 406.11333292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 129Ų
ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0698-0181-5μmol |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-5mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-25mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-20μmol |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-15mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-30mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-10μmol |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-50mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-3mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0181-4mg |
ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |
864917-68-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
864917-68-0 (ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
